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molecular formula C8H6ClN3O2S2 B2600305 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide CAS No. 622804-28-8

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide

Cat. No. B2600305
M. Wt: 275.73
InChI Key: CCHVCPBBHPRKEI-UHFFFAOYSA-N
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Patent
US07994174B2

Procedure details

Under a N2 atmosphere, a mixture of the 6-chloropyridine-3-sulfonyl chloride (0.95 gm, 4.51 mmol), 2-aminothiazole (0.452 gm, 4.51 mmol), and pyridine (7.0 mL) was stirred at RT for 19 h. The crude product was purified via silica gel chromatography using (2-10%) MeOH in CH2Cl2. After evaporating the solvents under reduced pressure, purification via silica gel chromatography using 2-10% MeOH in CH2Cl2 gave 6-chloro-N-(thiazol-2-yl)pyridine-3-sulfonamide as a white solid (0.841 g, 68%). LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=276.2; tR=0.6 min.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.452 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][CH:3]=1.[NH2:12][C:13]1[S:14][CH:15]=[CH:16][N:17]=1>N1C=CC=CC=1>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([S:8]([NH:12][C:13]2[S:14][CH:15]=[CH:16][N:17]=2)(=[O:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)Cl
Name
Quantity
0.452 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
7 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified via silica gel chromatography
CUSTOM
Type
CUSTOM
Details
After evaporating the solvents
CUSTOM
Type
CUSTOM
Details
under reduced pressure, purification via silica gel chromatography

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)S(=O)(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 0.841 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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